molecular formula C19H16N2O4 B11343996 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343996
M. Wt: 336.3 g/mol
InChI Key: HTDXSIFMLWIEOV-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxin ring fused with an oxazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common approach is to start with the formation of the benzodioxin ring, followed by the introduction of the oxazole ring and finally the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods help in scaling up the production while maintaining consistency in the quality of the compound. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-12-2-5-14(6-3-12)20-19(22)15-11-17(25-21-15)13-4-7-16-18(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,22)

InChI Key

HTDXSIFMLWIEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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